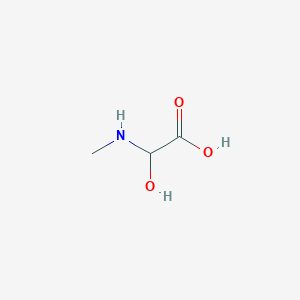![molecular formula C8H9N3O3 B12921434 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 106780-45-4](/img/structure/B12921434.png)
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. This reaction proceeds under neutral or acidic conditions to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates . Further cyclocondensation reactions can be employed to obtain the desired furo[3,2-d]pyrimidine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Wissenschaftliche Forschungsanwendungen
6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic and antitumor agent.
Material Science: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties and high triplet energy.
Biological Research: It serves as a scaffold for designing molecules with enhanced biological activities, such as enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in its role as an antitumor agent, the compound may inhibit key enzymes involved in cell proliferation pathways. Additionally, its analgesic effects are attributed to its ability to modulate pain receptors and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-d]pyrimidine: Another class of furo-pyrimidine derivatives with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their antitumor and analgesic properties.
Benzofuro[3,2-d]pyrimidine: Exhibits both analgesic and antitumor activities.
Uniqueness: 6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activities and material properties .
Eigenschaften
CAS-Nummer |
106780-45-4 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
6-(ethylamino)-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O3/c1-2-9-5-3-4-6(14-5)7(12)11-8(13)10-4/h3,9H,2H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
GQXLLLGJCCEOKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(O1)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
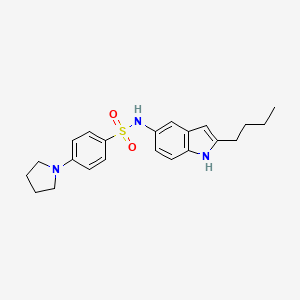
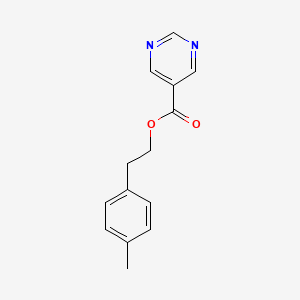



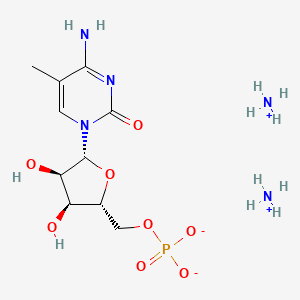
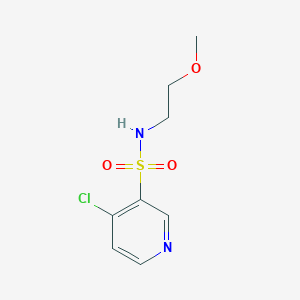
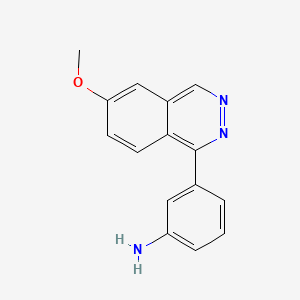
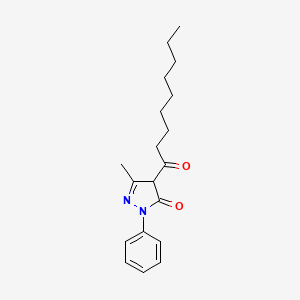
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
